molecular formula C19H22N2O2S B284595 N-(2,6-diisopropylphenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide

N-(2,6-diisopropylphenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide

Cat. No.: B284595
M. Wt: 342.5 g/mol
InChI Key: SLQHQVFFRBRAIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-diisopropylphenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide, also known as DBIT, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. DBIT belongs to the class of benzisothiazole derivatives and has been found to have significant biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(2,6-diisopropylphenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. This compound has also been found to inhibit the activity of nuclear factor-kappa B (NF-kB), which is a transcription factor involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. This compound has also been found to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. This compound has been found to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the significant advantages of N-(2,6-diisopropylphenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide is its relatively simple synthesis method, which allows for the production of large quantities of the compound. This compound is also relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of this compound is its limited solubility in water, which can make it challenging to work with in certain experiments.

Future Directions

There are several future directions for research on N-(2,6-diisopropylphenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide. One of the significant areas of research is the development of this compound derivatives with improved solubility and bioavailability. Another area of research is the investigation of the potential of this compound as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and inflammatory disorders. Finally, the mechanism of action of this compound needs to be further elucidated to fully understand its potential applications in scientific research.
Conclusion:
In conclusion, this compound is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been found to have potential as an anti-inflammatory and anti-cancer agent, a neuroprotective agent, and an agent for improving cognitive function. The synthesis of this compound is relatively simple, and the compound can be obtained in high yields. However, the limited solubility of this compound in water is a significant limitation for lab experiments. There are several future directions for research on this compound, including the development of this compound derivatives with improved solubility and bioavailability, investigation of its potential as a therapeutic agent, and further elucidation of its mechanism of action.

Synthesis Methods

The synthesis of N-(2,6-diisopropylphenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide involves the reaction of 2,6-diisopropylaniline with chlorosulfonic acid to form the corresponding sulfonyl chloride, which is then reacted with 2-aminobenzisothiazole to yield this compound. The synthesis of this compound is a relatively simple and straightforward process, and the compound can be obtained in high yields.

Scientific Research Applications

N-(2,6-diisopropylphenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide has been found to have several applications in scientific research. One of the significant applications of this compound is in the field of medicinal chemistry. This compound has been found to have potential as an anti-inflammatory and anti-cancer agent. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. This compound has also been found to have potential as a neuroprotective agent, and it has been shown to improve cognitive function in animal models of Alzheimer's disease.

Properties

Molecular Formula

C19H22N2O2S

Molecular Weight

342.5 g/mol

IUPAC Name

N-[2,6-di(propan-2-yl)phenyl]-1,1-dioxo-1,2-benzothiazol-3-amine

InChI

InChI=1S/C19H22N2O2S/c1-12(2)14-9-7-10-15(13(3)4)18(14)20-19-16-8-5-6-11-17(16)24(22,23)21-19/h5-13H,1-4H3,(H,20,21)

InChI Key

SLQHQVFFRBRAIJ-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC2=NS(=O)(=O)C3=CC=CC=C32

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC2=NS(=O)(=O)C3=CC=CC=C32

Origin of Product

United States

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